N-[1-(5-bromopyrimidin-2-yl)ethyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-[1-(5-bromopyrimidin-2-yl)ethyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a bromopyrimidine moiety, an oxolane ring, and a pyrazole carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-bromopyrimidin-2-yl)ethyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps:
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Formation of the Bromopyrimidine Intermediate: : The synthesis begins with the bromination of pyrimidine to obtain 5-bromopyrimidine. This step is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
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Alkylation: : The next step involves the alkylation of the bromopyrimidine intermediate with an appropriate alkylating agent, such as ethyl bromide, under basic conditions to introduce the ethyl group.
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Pyrazole Formation: : The formation of the pyrazole ring is achieved through a cyclization reaction. This can be done by reacting the alkylated bromopyrimidine with hydrazine or a hydrazine derivative in the presence of a catalyst like acetic acid.
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Oxolane Ring Introduction: : The oxolane ring is introduced via a nucleophilic substitution reaction. This involves reacting the pyrazole intermediate with an oxolane derivative, such as 3-chlorotetrahydrofuran, under basic conditions.
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Carboxamide Formation: : Finally, the carboxamide group is introduced by reacting the oxolane-pyrazole intermediate with an appropriate amine or amide reagent, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-bromopyrimidin-2-yl)ethyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
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Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
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Substitution: : The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
N-[1-(5-bromopyrimidin-2-yl)ethyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
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Medicinal Chemistry: : The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
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Biological Studies: : It is used in biological assays to study its effects on various cellular pathways and molecular targets.
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Material Science: : The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
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Pharmaceuticals: : It is explored as a lead compound in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[1-(5-bromopyrimidin-2-yl)ethyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety may interact with nucleophilic sites on proteins, while the pyrazole ring can form hydrogen bonds or π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-chloropyrimidin-2-yl)ethyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide
- N-[1-(5-fluoropyrimidin-2-yl)ethyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide
- N-[1-(5-iodopyrimidin-2-yl)ethyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide
Uniqueness
N-[1-(5-bromopyrimidin-2-yl)ethyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties can affect the compound’s binding affinity and specificity towards its molecular targets.
Properties
IUPAC Name |
N-[1-(5-bromopyrimidin-2-yl)ethyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN5O2/c1-8(13-16-4-10(15)5-17-13)19-14(21)11-6-18-20-12(11)9-2-3-22-7-9/h4-6,8-9H,2-3,7H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBTWRNKIOXFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)Br)NC(=O)C2=C(NN=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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